![molecular formula C19H27NO4 B7793443 2-[(3-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B7793443.png)
2-[(3-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a butoxybenzyl carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring and the introduction of the carboxylic acid group. The butoxybenzyl carbamoyl group is then attached through a series of reactions that may include nucleophilic substitution and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-[(3-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Methoxybenzyl)carbamoyl]cyclohexanecarboxylic acid
- 2-[(3-Ethoxybenzyl)carbamoyl]cyclohexanecarboxylic acid
- 2-[(3-Propoxybenzyl)carbamoyl]cyclohexanecarboxylic acid
Uniqueness
2-[(3-Butoxybenzyl)carbamoyl]cyclohexanecarboxylic acid is unique due to the presence of the butoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it distinct from similar compounds with different alkoxy groups, potentially leading to unique applications and effects.
Propriétés
IUPAC Name |
2-[(3-butoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-3-11-24-15-8-6-7-14(12-15)13-20-18(21)16-9-4-5-10-17(16)19(22)23/h6-8,12,16-17H,2-5,9-11,13H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTWKCULUQXSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CNC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Ethoxy-3-methoxyphenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7793375.png)

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B7793380.png)
![4-Methoxy-3-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B7793382.png)
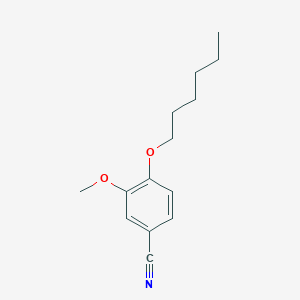

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenylacetic acid](/img/structure/B7793407.png)

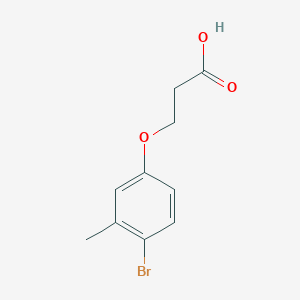
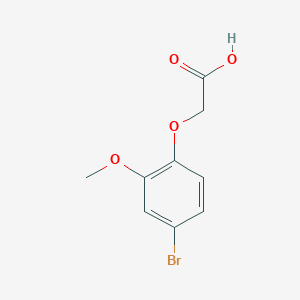
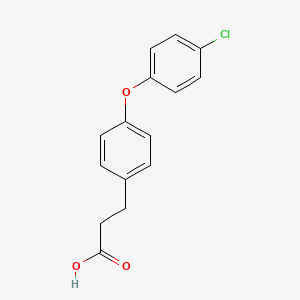
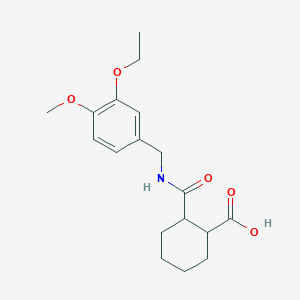
![2-[3-(Dimethylamino)phenoxy]propanoic acid](/img/structure/B7793476.png)
![5-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B7793483.png)
